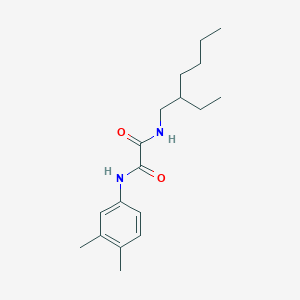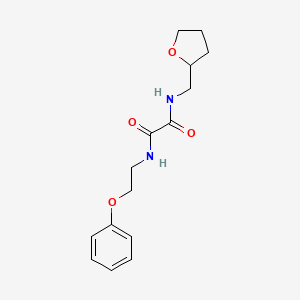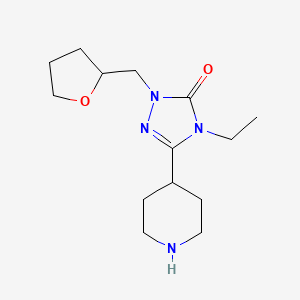![molecular formula C17H23NO2 B3975701 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one
Übersicht
Beschreibung
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one, also known as PAC-1, is a small molecule compound that has been found to have potential in cancer therapy. It was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one involves the activation of procaspase-3, an enzyme that plays a key role in the apoptotic pathway. 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one binds to procaspase-3 and induces a conformational change that leads to the activation of the enzyme. This activation triggers the apoptotic pathway, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been found to inhibit the growth and metastasis of tumors. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy. Additionally, 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one for lab experiments is its selectivity for cancer cells. This makes it an attractive candidate for cancer research, as it allows for the study of cancer cells without affecting normal cells. Additionally, the synthesis method for 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been optimized to ensure high yields and purity of the compound, making it readily available for research purposes. However, one limitation of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one is its relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one. One area of interest is the development of analogs of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one that may have improved efficacy and selectivity. Additionally, further research is needed to better understand the mechanism of action of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one and to identify potential biomarkers that may predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one in humans.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one has been found to have potential in cancer therapy, particularly in the treatment of solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. This selectivity makes 5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one an attractive candidate for cancer treatment, as it has the potential to reduce the side effects associated with traditional chemotherapy.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(4-propoxyanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-4-9-20-16-7-5-13(6-8-16)18-14-10-15(19)12-17(2,3)11-14/h5-8,10,18H,4,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNJWXUZLZFUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3975624.png)
![ethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3975637.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)

![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)



![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)